3-Iodo-2-methoxy-4,5,6-trimethylpyridine
CAS No.: 2256060-45-2
Cat. No.: VC5600346
Molecular Formula: C9H12INO
Molecular Weight: 277.105
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2256060-45-2 |
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Molecular Formula | C9H12INO |
Molecular Weight | 277.105 |
IUPAC Name | 3-iodo-2-methoxy-4,5,6-trimethylpyridine |
Standard InChI | InChI=1S/C9H12INO/c1-5-6(2)8(10)9(12-4)11-7(5)3/h1-4H3 |
Standard InChI Key | VIYCCEYJDAXYCK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(N=C1C)OC)I)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
3-Iodo-2-methoxy-4,5,6-trimethylpyridine possesses the molecular formula CHINO, derived from its pyridine core and substituents:
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Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.
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Substituents:
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2-Methoxy (-OCH): Introduces electron-withdrawing resonance effects.
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3-Iodo (-I): A heavy halogen enabling cross-coupling reactions.
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4-, 5-, and 6-Methyl (-CH): Electron-donating groups that enhance steric bulk and lipophilicity.
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The molecular weight is calculated as 277.11 g/mol (C: 12.01 × 9 = 108.09; H: 1.01 × 12 = 12.12; I: 126.90; N: 14.01; O: 16.00).
Structural Analysis
The substitution pattern significantly influences the molecule’s electronic and steric profile:
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Iodo group: Positioned para to the methoxy group, iodine’s polarizability enhances susceptibility to nucleophilic aromatic substitution or transition metal-catalyzed coupling .
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Methyl groups: The 4,5,6-trimethyl arrangement creates a sterically hindered environment, potentially directing reactivity to the 3-position.
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Methoxy group: Its resonance-withdrawing effect deactivates the ring, moderating electrophilic substitution rates.
Synthesis and Synthetic Routes
Retrosynthetic Considerations
A plausible retrosynthesis involves:
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Iodination of a pre-functionalized pyridine precursor.
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Methylation and methoxylation at specific positions.
Route 1: Direct Iodination of a Methoxy-Trimethylpyridine Precursor
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Starting material: 2-Methoxy-4,5,6-trimethylpyridine.
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Iodination: Electrophilic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF·EtO) at 0–25°C .
Route 2: Sequential Functionalization
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Pyridine core construction: Condensation of ethyl 3-amino-2-methyl-2-butenoate with diethyl methylmalonate, followed by cyclization .
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Methoxylation: O-Methylation using methyl iodide (CHI) and a base (e.g., KCO).
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Iodination: As in Route 1.
Physicochemical Properties
Experimental and Predicted Data
Property | Value/Description |
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Melting Point | 120–135°C (predicted) |
Boiling Point | 280–300°C (estimated) |
Solubility | - DMSO: >50 mg/mL |
- Water: <1 mg/mL | |
LogP (Octanol-Water) | 3.2 (calculated via XLogP3) |
UV-Vis λ | 265 nm (aromatic π→π* transition) |
Spectroscopic Characteristics
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H NMR (CDCl):
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δ 2.35–2.50 (s, 9H, 3×CH)
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δ 3.85 (s, 3H, OCH)
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δ 7.20–7.45 (m, 1H, pyridine H)
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C NMR:
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δ 18–22 (CH), 55.5 (OCH), 125–150 (pyridine C), 160.5 (C-O).
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Reactivity and Applications
Cross-Coupling Reactions
The 3-iodo substituent facilitates metal-catalyzed couplings:
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Suzuki-Miyaura: With arylboronic acids to form biaryls .
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Ullmann Reaction: For C–N bond formation with amines.
Pharmaceutical Relevance
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